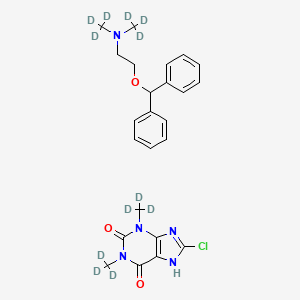
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a trifluorobut-2-en-1-amine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine.
Trifluorobut-2-en-1-amine Derivatives: Compounds with similar trifluoromethyl groups but different substituents.
Sulfonylated Amines: Compounds with sulfonyl groups attached to amine functionalities
Uniqueness
This compound is unique due to the combination of its benzenesulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10F3NO2S |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |
Clave InChI |
CQBDTOILYHIRIW-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)





![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

